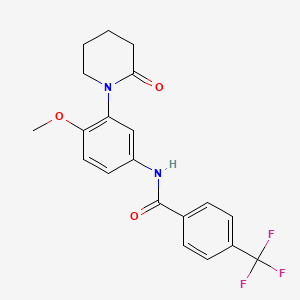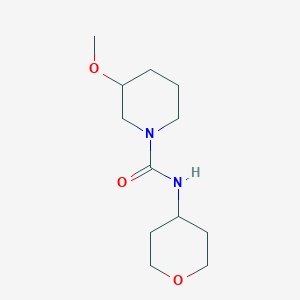
1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide, also known as MSOPPC, is a synthetic organic compound that has been widely studied for its potential applications in various fields of scientific research. The compound is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
Research has shown that derivatives related to 1-(methylsulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide have been utilized in the synthesis and characterization of novel polyamides and poly(amide-imide)s. These polymers exhibit significant thermal stability and are amorphous, indicating potential applications in high-performance materials due to their solubility in polar aprotic solvents and high glass transition temperatures (Saxena et al., 2003).
Development of Novel Ligands
In the realm of catalysis, amide derivatives similar to this compound have been recognized as powerful ligands for metal-catalyzed coupling reactions. These compounds have facilitated the coupling of (hetero)aryl chlorides with sulfinic acid salts, highlighting their importance in the synthesis of pharmaceutically relevant sulfones (Ma et al., 2017).
Exploration of Anticancer Agents
The compound and its derivatives have been explored for their potential as anticancer agents. A study synthesized and evaluated a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were sequentially evaluated for their anticancer activities, demonstrating promising results against certain cancer cell lines. This suggests that modifications of the compound could lead to potent anticancer therapies (Rehman et al., 2018).
Development of Antidementia Agents
Further research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, has revealed their potential as anti-acetylcholinesterase agents. These compounds have shown significant inhibitory activity, indicating potential applications in the treatment of dementia (Sugimoto et al., 1990).
Advancements in Nanofiltration Membranes
The synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers demonstrates the application of derivatives in improving water flux for the treatment of dye solutions. This showcases the role of such compounds in enhancing membrane technology for environmental applications (Liu et al., 2012).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-11-15(12-14-21)19(22)20-17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHESKKPLAWQBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

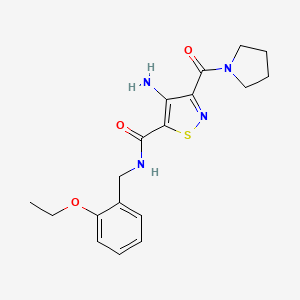
![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
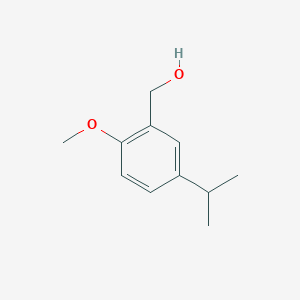


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)
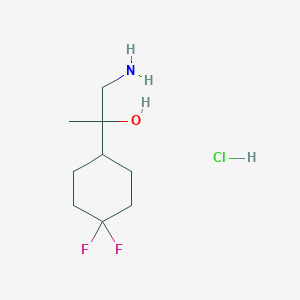
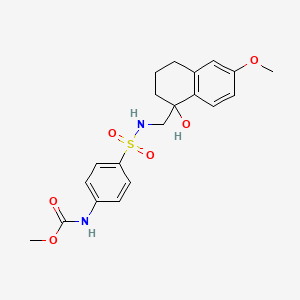
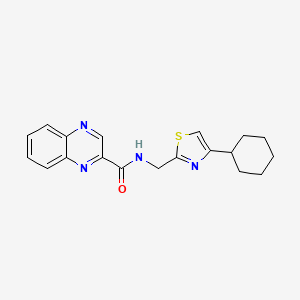
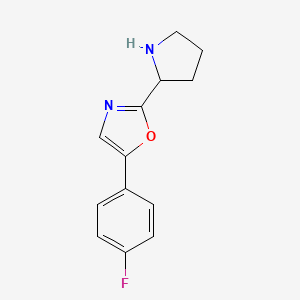
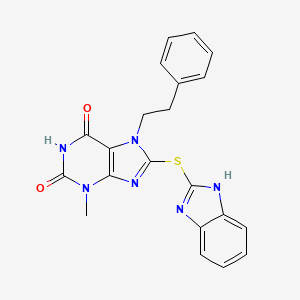
![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)
